

# (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid molecular weight and formula.

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## Compound of Interest

**Compound Name:** (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**:  
Properties, Synthesis, and Applications in Modern Drug Discovery

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### Abstract

**(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry and synthetic organic chemistry. Its unique structural architecture, combining a reactive boronic acid moiety with a complex carbamoylphenyl scaffold, positions it as a valuable building block for the synthesis of intricate molecular targets. This guide provides a comprehensive technical overview of its core properties, discusses its pivotal role in modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, and explores its application in the development of novel therapeutics, including protease inhibitors and targeted protein degraders. Detailed protocols, safety considerations, and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

## Core Physicochemical Properties

**(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** is a stable, solid-state compound under standard laboratory conditions. Its molecular structure is key to its utility, featuring a phenylboronic acid core functionalized with a tertiary amide group. This combination of a reactive boronic acid and a sterically demanding, lipophilic side chain influences its solubility, reactivity, and interaction with biological targets.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>16</sub> BNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	269.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	874460-01-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	Solid	<a href="#">[2]</a>
Purity (Typical)	≥97%	<a href="#">[5]</a>
Storage Conditions	Sealed in a dry environment at 2-8°C	<a href="#">[1]</a>
SMILES	<chem>CN(C(C1=CC(B(O)O)=CC=C1)=O)CC2=CC=CC=C2</chem>	<a href="#">[1]</a>
Synonyms	3-[N-Benzyl-N-(methylaminocarbonyl)]benzen eboronic acid	<a href="#">[1]</a> <a href="#">[2]</a>

## Structural Diagram

Caption: 2D structure of **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid**.

## Synthesis and Purification

While specific, proprietary synthesis protocols for **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** are not publicly detailed, its structure suggests a multi-step synthesis common for complex arylboronic acids. A plausible synthetic strategy involves two key transformations:

- **Formation of the Amide Bond:** This step would likely involve the coupling of 3-carboxy-phenylboronic acid or a protected precursor with N-methylbenzylamine. Standard peptide coupling reagents (e.g., HATU, HOBt) or conversion of the carboxylic acid to an acid chloride followed by reaction with the amine would be effective.
- **Borylation of an Aryl Halide:** Alternatively, the synthesis could start with an appropriately substituted aryl halide (e.g., 3-bromo-N-benzyl-N-methylbenzamide). This intermediate would then undergo a borylation reaction. A common method is the palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron ( $B_2pin_2$ ), followed by acidic workup to hydrolyze the pinacol ester to the desired boronic acid.[6]

Purification of the final product typically involves column chromatography on silica gel or recrystallization to achieve the high purity ( $\geq 97\%$ ) required for subsequent applications.

## Core Applications in Research and Development

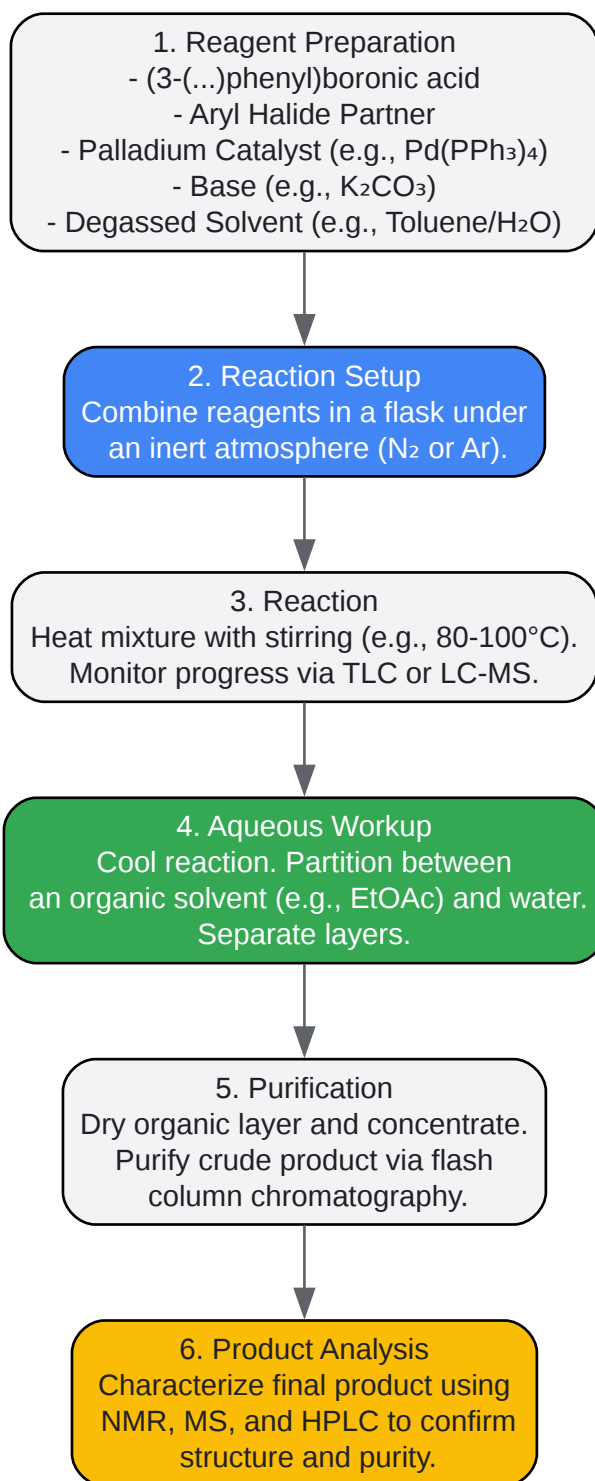
The utility of this molecule stems primarily from the reactivity of the boronic acid group, which makes it a cornerstone reagent for carbon-carbon bond formation.

### The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are critical reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryls, a common motif in pharmaceuticals.[6] In this reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

The **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** serves as the organoboron partner, transferring its complex phenyl group to another molecule. This enables the modular and efficient construction of highly functionalized biaryl systems that would be challenging to assemble using other methods.[4] Its application is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]

### Workflow for a Typical Suzuki-Miyaura Coupling



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

## Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** make it an attractive starting material for several therapeutic areas:

- **Protease Inhibitors:** The boronic acid functional group is known to act as a reversible covalent inhibitor of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. This compound can be used as a scaffold to build more complex molecules that target specific proteases involved in diseases like cancer or viral infections.[4]
- **Protein Degradation Building Blocks:** This molecule is classified as a "Protein Degradation Building Block".[5] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. This compound could serve as a fragment for building the warhead that binds to the target protein or as part of the linker connecting the warhead to an E3 ligase-binding element.
- **Carbohydrate Recognition:** Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature found in many carbohydrates like glucose.[7] This property is the basis for developing glucose sensors and targeted drug delivery systems for diseases like cancer, where cells may overexpress certain glycoproteins.[7][8] While this specific molecule is functionalized, the core boronic acid chemistry remains relevant for such applications.

## Experimental Protocols and Safety

### Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and should be adapted and optimized for specific substrates.

- **Preparation:** To a flame-dried Schlenk flask, add **(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** (1.1 eq.), the desired aryl halide (1.0 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 eq.).
- **Inerting:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add degassed solvents, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

- **Reaction:** Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
- **Analysis:** Confirm the structure and purity of the isolated product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Safety and Handling

**(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** requires careful handling in a laboratory setting, consistent with standard practices for chemical reagents.

- **Hazard Statements:** According to safety data, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[9]</sup>
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.<sup>[10][11]</sup>
- **First Aid Measures:**
  - In case of skin contact: Immediately wash the affected area with plenty of soap and water.<sup>[9][10]</sup>
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.<sup>[9][10]</sup>
  - If inhaled: Move the person to fresh air and keep them comfortable for breathing.<sup>[9]</sup>
  - If swallowed: Rinse mouth and seek medical attention.

- Storage: Store the compound in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.<sup>[1]</sup>

## Conclusion and Future Outlook

**(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid** is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its primary strength lies in its capacity to serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient synthesis of complex molecular architectures. As research into targeted therapies like PROTACs and covalent inhibitors continues to expand, the demand for sophisticated, highly functionalized building blocks such as this will undoubtedly grow. Its combination of a reactive boronic acid handle and a drug-like carbamoylphenyl fragment ensures its continued relevance and application in the ongoing quest for novel and more effective therapeutics.

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